Oxolamine hydrochloride is a pharmaceutical compound primarily used as an antitussive agent, which means it is effective in suppressing cough. Its chemical structure is characterized by the presence of a 1,2,4-oxadiazole ring, which contributes to its pharmacological properties. The compound is classified under the category of oxadiazole derivatives, which are known for their diverse biological activities.
Oxolamine hydrochloride is synthesized through various chemical reactions involving precursor compounds. The primary source of this compound is synthetic routes that utilize N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt.
In terms of classification, oxolamine hydrochloride falls under the following categories:
The synthesis of oxolamine hydrochloride typically involves a multi-step process:
The molecular formula of oxolamine hydrochloride is , with a molecular weight of 281.78 g/mol. The structural representation includes:
This structure indicates the presence of an oxadiazole ring fused with an ethyl amine group, contributing to its biological activity.
Oxolamine hydrochloride can undergo several chemical reactions:
These reactions are significant for developing new derivatives with enhanced pharmacological properties.
The mechanism of action of oxolamine hydrochloride primarily involves its central nervous system effects:
This mechanism makes it effective in treating dry coughs associated with respiratory conditions .
Oxolamine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation in various dosage forms .
Oxolamine hydrochloride is primarily used in the pharmaceutical industry for:
Additionally, formulations such as oxolamine syrup have been developed to enhance bioavailability and patient compliance .
The synthesis of oxolamine hydrochloride (N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine) follows convergent multi-step pathways centered on constructing its 1,2,4-oxadiazole ring system. The primary industrial route involves sequential functional group transformations:
Alternative pathways employ carbodiimide-mediated cyclization, where 3-(diethylamino)propionic acid directly condenses with benzamidoxime using DCC (dicyclohexylcarbodiimide) in dichloromethane. Though efficient, this route generates stoichiometric dicyclohexylurea, complicating purification and reducing atom economy to 68% compared to 82% for the ester route [4] [5].
Table 1: Comparative Analysis of Oxolamine Synthetic Pathways
Route | Key Reagents | Yield (%) | Reaction Conditions | By-products |
---|---|---|---|---|
Amidoxime + Ester | Benzamidoxime, Ethyl 4-chlorobutyrate | 78 | Toluene, reflux, 12 h | Ethanol, HCl |
Amidoxime + Acid (DCC) | Benzamidoxime, 3-(Diethylamino)propionic acid | 82 | DCM, RT, 24 h | Dicyclohexylurea |
Carbodiimide (T3P) | Benzamidoxime, Propionic acid derivative | 88 | Acetonitrile, 80°C, 2 h | Phosphine oxide, CO₂ |
Conversion of oxolamine free base to its hydrochloride salt is a crystallization-controlled process governed by proton transfer equilibria and supersaturation kinetics. Key operational parameters include:
Process analytical technology (PAT) tools, including in situ FTIR and FBRM (focused beam reflectance measurement), enable real-time monitoring of crystal size distribution, reducing batch-to-batch variability. This approach increases overall yield to 92% while meeting pharmacopeial limits for residual solvents (<500 ppm ethanol) [6].
Table 2: Impact of Crystallization Parameters on Oxolamine Hydrochloride Quality
Parameter | Condition A | Condition B | Optimal Condition | Effect on Product |
---|---|---|---|---|
Solvent Composition | Ethanol (100%) | Water (100%) | Ethanol:Water (85:15) | Needle morphology; χ² polymorphism avoided |
Cooling Rate | 2°C/min | Quench to -20°C | 0.5°C/min | Monodisperse crystals (50-100 µm) |
Seeding Strategy | Unseeded | 10% seeding at 25°C | 1% seeding at 50% sat | Yield: 92%; Purity: 99.7% |
Scale-up of oxolamine synthesis introduces three primary challenges requiring engineered solutions:
Continuous manufacturing platforms address these challenges by integrating reaction and purification modules. A representative flowsystem couples:
Innovative catalysis has revolutionized 1,2,4-oxadiazole construction, the core pharmacophore of oxolamine:
Table 3: Catalytic Systems for Oxadiazole Ring Formation in Oxolamine Synthesis
Catalyst | Loading (mol%) | Reaction Time | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
In(OTf)₃ | 5 | 2 h | 93 | Recyclable; moisture-tolerant | High cost ($420/mol) |
HNTf₂ | 10 | 0.5 h | 98 | Ambient temperature; ultrafast | Corrosive; difficult containment |
T₃P/SiO₂ (ball mill) | 20 (wt%) | 15 min | 88 | Solvent-free; low E-factor | Limited scalability |
HFIP | 30 (solvent) | 4 h | 85 | Mild conditions; biodegradable | High volume required; recovery cost |
Hybrid catalytic systems exemplify next-generation optimization. For example, bimetallic catalysts (GaCl₃/InBr₃) enable one-pot amidoxime formation and cyclization from nitriles and hydroxylamine, telescoping three steps into a single operation with 80% overall yield. Computational modeling confirms synergistic effects where indium activates nitriles while gallium coordinates hydroxylamine oxygen, lowering the energy barrier to amidoxime formation by 28 kJ/mol [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7